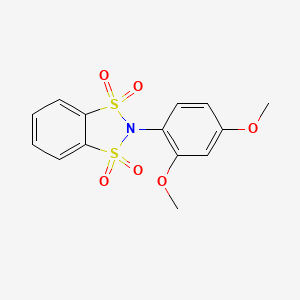
2-(2,4-Dimethoxyphenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide: is a fascinating compound with a complex structure. Let’s break it down:
Molecular Formula: CHNOS
Molecular Weight: 233.269 g/mol
This compound belongs to the class of benzodithiazoles , which are heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of dithiazole rings makes it intriguing for various applications.
Preparation Methods
Synthetic Routes:
-
Direct Synthesis
- The compound can be synthesized directly by reacting 2,4-dimethoxyaniline with sulfur and sulfur dioxide in the presence of a suitable oxidizing agent.
- The reaction proceeds through cyclization to form the benzodithiazole ring system.
-
Cascade Reactions
- A cascade reaction involving multiple steps can also yield this compound.
- For example, starting from 2,4-dimethoxyaniline, one can perform a series of reactions involving sulfur, sulfur dioxide, and other reagents to construct the benzodithiazole core.
Industrial Production:
- While not widely produced on an industrial scale, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions due to the presence of oxygen atoms.
Reduction: Reduction reactions may also occur, converting the tetraoxide to other derivatives.
Substitution: Substitution reactions at the phenyl and methoxy groups are possible.
Common Reagents: Sulfur, sulfur dioxide, oxidizing agents, reducing agents.
Major Products: Various derivatives, including mono- and di-substituted benzodithiazoles.
Scientific Research Applications
Chemistry: Used as a building block for designing novel organic materials.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H13NO6S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C14H13NO6S2/c1-20-10-7-8-11(12(9-10)21-2)15-22(16,17)13-5-3-4-6-14(13)23(15,18)19/h3-9H,1-2H3 |
InChI Key |
BPORWRPWYDOIDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3S2(=O)=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11213800.png)
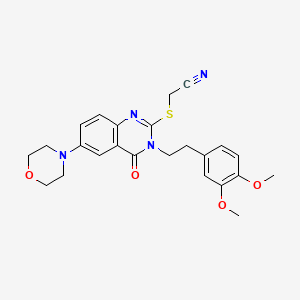
![4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213807.png)
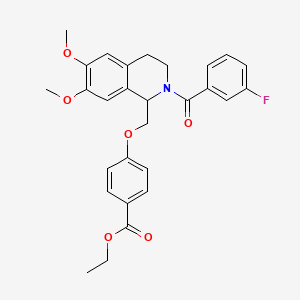
![5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213823.png)
![2-((4-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B11213845.png)
![Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11213850.png)
![N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B11213852.png)

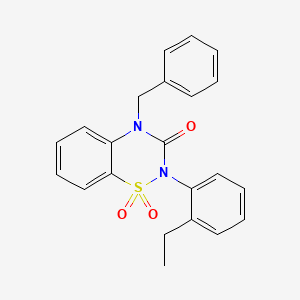
![3-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213884.png)
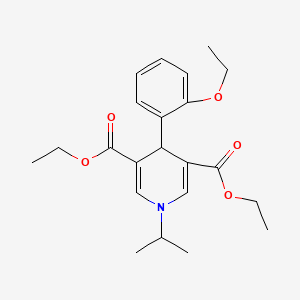
![2-(2-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B11213891.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11213894.png)
